A Technical Guide to the Physicochemical Properties of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
A Technical Guide to the Physicochemical Properties of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are increasingly vital building blocks in medicinal chemistry and drug discovery.[1][2][3] Their unique ability to form reversible covalent bonds with diols makes them valuable for developing sensors, diagnostics, and therapeutic agents.[4] The approval of several boronic acid-containing drugs, such as bortezomib, has further solidified their importance in modern pharmacology.[2][4] A thorough understanding of the physicochemical properties of novel boronic acid derivatives is paramount for successful drug design and development, as these properties directly influence a compound's pharmacokinetic and pharmacodynamic profile.[2][5]
This guide provides an in-depth technical overview of the core physicochemical properties of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid, a compound of interest for its potential applications in the synthesis of bioactive molecules. This document will delve into the structural and chemical characteristics of this compound, present available data, and outline the standard experimental protocols for their determination, offering field-proven insights into the causality behind experimental choices.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is foundational to its application in drug discovery. These properties govern everything from solubility and absorption to metabolic stability and target engagement.
Structural and Chemical Identity
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid is a substituted phenylboronic acid. The presence of a chloro group, an ethylcarbamoyl group, and a boronic acid moiety on the phenyl ring gives rise to its specific chemical characteristics.
Below is a summary of the key identifiers for this compound:
| Property | Value | Source |
| Molecular Formula | C9H11BClNO3 | |
| Molecular Weight | 227.5 g/mol | |
| CAS Number | 850589-40-1 | |
| IUPAC Name | (4-chloro-3-(ethylcarbamoyl)phenyl)boronic acid |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Structure of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Experimentally Determined and Predicted Properties
The following table summarizes the available and predicted physicochemical data for (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid and its analogs. It is important to note that experimentally determined values for this specific compound are not widely published, and therefore, some data is derived from predictions or from closely related structures.
| Property | Value/Range | Method | Reference |
| Melting Point | 130-134 °C (for a diethyl analog) | Experimental | [6] |
| Boiling Point | 467.5 ± 55.0 °C | Predicted | [6] |
| Solubility | Poorly soluble in water, soluble in polar organic solvents. | General observation for phenylboronic acids | [7][8] |
| pKa | Expected to be in the range of 8-10 for the boronic acid group. | Based on similar phenylboronic acids | [9][10] |
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid.
Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound is a critical parameter in drug development, influencing its bioavailability.[5][11] The shake-flask method is a widely accepted and recommended technique for determining thermodynamic solubility.[11][12]
Rationale for Method Selection: This method is considered the "gold standard" as it measures the solubility of a compound at equilibrium, providing a thermodynamically stable value. This is crucial for predicting the long-term behavior of a drug substance in solution.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[12]
-
Addition of Compound: Add an excess amount of solid (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[13][14]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
-
Data Analysis: The concentration of the compound in the saturated solution represents its equilibrium solubility at that specific pH and temperature.
dot graph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Workflow for Solubility Determination by the Shake-Flask Method
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for understanding its ionization state at different physiological pH values. Potentiometric titration is a robust and widely used method for pKa determination.
Rationale for Method Selection: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa. It is a reliable method for compounds with ionizable groups.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile to ensure solubility.[10][15]
-
Titration Setup: Use a calibrated pH meter and an automated titrator for accurate measurements.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.
Conclusion
The physicochemical properties of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid are critical determinants of its potential utility in drug discovery and development. While some data can be inferred from related structures, rigorous experimental characterization using standardized protocols is essential for obtaining reliable and actionable information. This guide provides a framework for understanding and determining the core physicochemical properties of this and other novel boronic acid derivatives, thereby supporting the advancement of medicinal chemistry research.
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